3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine
Overview
Description
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a prop-2-yn-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by further functionalization to introduce the prop-2-yn-1-amine side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function . The compound may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid side chain instead of a prop-2-yn-1-amine.
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is unique due to its prop-2-yn-1-amine side chain, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Biological Activity
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 135.17 g/mol. It features a pyrazole ring, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted that certain pyrazole derivatives showed IC values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard drugs like diclofenac . The structure of this compound suggests it may share similar mechanisms due to the presence of the pyrazole moiety.
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Pyrazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and A375, with some compounds demonstrating IC values as low as 0.36 µM against specific kinases involved in cancer progression .
Neuroprotective Effects
Emerging studies suggest that pyrazole derivatives can act as positive allosteric modulators for NMDA receptors, which play a crucial role in neuroprotection and synaptic plasticity. This mechanism could position this compound as a candidate for treating neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in rats. The most potent compounds exhibited significant reductions in paw edema, indicating their potential as safe anti-inflammatory agents with minimal gastrointestinal side effects .
- Anticancer Research : In vitro studies on pyrazole derivatives revealed their ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity highlights the therapeutic potential of compounds like this compound in cancer treatment .
The biological activities of this compound can be attributed to several mechanisms:
Inhibition of Enzymatic Pathways
The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced inflammatory mediators such as prostaglandins .
Modulation of Kinase Activity
Its structural similarity to known kinase inhibitors suggests that it could potentially interfere with signaling pathways critical for tumor growth and survival .
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMRGUPLKKYMJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C#CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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